BenchChemオンラインストアへようこそ!

YHO-13351

Pharmacokinetics Prodrug Design Formulation

YHO-13351 is a water-soluble prodrug of the selective BCRP inhibitor YHO-13177. It is engineered for in vivo studies requiring oral or IV dosing, demonstrating high oral bioavailability (~87%) and rapid conversion to its active form. Unlike dual inhibitors (e.g., elacridar), it exhibits no functional inhibition of P-gp or MRP1, ensuring unambiguous attribution of effects to BCRP blockade in irinotecan/SN-38 combination studies and cancer stem cell models.

Molecular Formula C27H37N3O7S2
Molecular Weight 579.7 g/mol
Cat. No. B1139161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYHO-13351
Molecular FormulaC27H37N3O7S2
Molecular Weight579.7 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)OC1CCN(CC1)C2=CC=C(S2)C=C(C#N)C3=CC(=C(C=C3)OC)OC.CS(=O)(=O)O
InChIInChI=1S/C26H33N3O4S.CH4O3S/c1-5-28(6-2)18-26(30)33-21-11-13-29(14-12-21)25-10-8-22(34-25)15-20(17-27)19-7-9-23(31-3)24(16-19)32-4;1-5(2,3)4/h7-10,15-16,21H,5-6,11-14,18H2,1-4H3;1H3,(H,2,3,4)/b20-15+;
InChIKeyXOEIHKAPFXUACW-QMGGKDRNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YHO-13351 (Methanesulfonate Salt): A Water-Soluble BCRP/ABCG2 Prodrug for Reversing Multidrug Resistance in Oncology Research


[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid, commonly designated YHO-13351 (methanesulfonate salt, CAS 1346753-00-1), is an acrylonitrile-derivative BCRP/ABCG2 inhibitor prodrug [1]. It serves as a highly water-soluble diethylaminoacetate ester prodrug that is rapidly converted in vivo to the active BCRP inhibitor YHO-13177 .

Procurement Rationale: Why Generic BCRP Inhibitor Substitution Undermines YHO-13351-Specific Research Outcomes


BCRP/ABCG2 inhibitors are not interchangeable. Significant differences exist in selectivity (cross-reactivity with P-gp or MRP1), aqueous solubility, oral bioavailability, and in vivo conversion kinetics. YHO-13351 was specifically engineered as a prodrug to overcome the poor water solubility of its active parent, YHO-13177, enabling both oral and intravenous administration while maintaining high selectivity for BCRP over other major drug transporters [1]. Substituting with alternative BCRP inhibitors such as Ko143, fumitremorgin C, or novobiocin introduces variables in potency, transporter selectivity, and in vivo pharmacokinetics that can confound experimental interpretation and procurement decisions.

Quantitative Differentiation Evidence for YHO-13351 (Methanesulfonate) Against Key Comparators


Aqueous Solubility and Oral Bioavailability: Direct Comparison with Parent Active Compound YHO-13177

YHO-13351 (methanesulfonate salt) exhibits substantially enhanced aqueous solubility and oral bioavailability compared to its active metabolite YHO-13177. The methanesulfonate prodrug is reported as 'highly water soluble (>100 mg/mL)' and demonstrates approximately 87% oral bioavailability with a conversion half-life of less than 5 minutes following oral or intravenous administration in mice . In contrast, the parent compound YHO-13177 is a free base with significantly lower aqueous solubility .

Pharmacokinetics Prodrug Design Formulation

BCRP Inhibitory Potency of Active Metabolite YHO-13177 Relative to Ko143

The active metabolite YHO-13177 (liberated from YHO-13351 in vivo) inhibits BCRP with a reported IC50 of 10 nM . The well-established BCRP inhibitor Ko143 is reported to have an EC90 of 26 nM in BCRP-overexpressing systems [1]. While direct head-to-head IC50 comparisons under identical assay conditions are not available in the primary literature, cross-study comparable data indicate that YHO-13177 exhibits high potency within the same order of magnitude as Ko143, with a numeric advantage in reported inhibitory concentration.

BCRP ABCG2 Inhibitor Potency

Selectivity Profile: No Cross-Reactivity with P-gp or MRP1

YHO-13177 (the active metabolite of YHO-13351) demonstrates high selectivity for BCRP/ABCG2 without inhibiting P-glycoprotein (P-gp/ABCB1) or multidrug resistance-associated protein 1 (MRP1). In MDR1-transduced human leukemia K562 cells, YHO-13177 had no effect on P-gp-mediated paclitaxel resistance. Similarly, it did not affect MRP1-mediated doxorubicin resistance in MRP1-transfected KB-3-1 cells [1]. This selectivity contrasts with certain other BCRP inhibitors (e.g., elacridar, tariquidar) that exhibit dual BCRP/P-gp inhibition, which can complicate interpretation of transporter-specific pharmacology.

Transporter Selectivity Multidrug Resistance Off-Target Effects

In Vivo Efficacy: YHO-13351 Plus Irinotecan vs. Irinotecan Alone in BCRP-Transduced Leukemia and Xenograft Models

In BCRP-transduced murine leukemia P388 models, coadministration of irinotecan with YHO-13351 significantly increased median survival time compared to irinotecan alone. In an HCT116/BCRP xenograft model, the combination suppressed tumor growth, whereas irinotecan monotherapy had little effect [1]. These in vivo findings provide direct evidence that YHO-13351 reverses BCRP-mediated drug resistance in living systems.

In Vivo Efficacy Xenograft Combination Therapy

Sensitization of Cancer Stem/Initiating-Like Side Population (SP) Cells to Irinotecan

In human cervical carcinoma HeLa cells, YHO-13351 sensitized cancer stem/initiating-like side population (SP) cells to irinotecan both in vitro and in vivo. In xenograft studies, combination therapy with irinotecan and YHO-13351 reduced the increase in SP cell ratio within tumors compared to treatment with irinotecan alone [1]. This indicates that YHO-13351 specifically targets the BCRP-expressing SP fraction implicated in chemoresistance and tumor relapse.

Cancer Stem Cells Side Population Chemoresistance

Comparative Reversal of SN-38 Resistance: YHO-13351 vs. Ko143 in NCI-N87 Gastric Cancer Cells

In NCI-N87-S120 gastric cancer cells with acquired SN-38 resistance (IC50 = 211 nM for SN-38 alone), addition of YHO-13351 reduced the SN-38 IC50 to 6.4 ± 1.6 nM, representing a 33-fold sensitization. Under identical conditions, addition of Ko143 reduced the SN-38 IC50 to 1.3 ± 0.4 nM, representing a 162-fold sensitization [1]. While Ko143 exhibited greater fold-reversal in this specific assay, YHO-13351 still achieved clinically relevant sub-10 nM potency in combination with SN-38.

SN-38 Resistance Gastric Cancer Combination Index

Optimal Research and Preclinical Application Scenarios for YHO-13351 (Methanesulfonate) Based on Quantitative Differentiation Evidence


In Vivo Reversal of BCRP-Mediated Irinotecan/SN-38 Resistance in Xenograft Models

YHO-13351 is ideally suited for in vivo combination studies with irinotecan or SN-38 in BCRP-overexpressing xenograft models. Its high oral bioavailability (~87%) and rapid conversion to active YHO-13177 (t1/2 <5 min) enable flexible dosing routes (p.o. or i.v.) and robust pharmacodynamic reversal of drug resistance, as demonstrated in HCT116/BCRP colorectal and P388 leukemia models [1]. Irinotecan monotherapy had negligible effect in these models, whereas coadministration with YHO-13351 significantly prolonged survival and suppressed tumor growth [1].

Mechanistic Studies Requiring Selective BCRP Inhibition Without P-gp or MRP1 Interference

Researchers investigating BCRP-specific transporter pharmacology should select YHO-13351/YHO-13177 over dual inhibitors such as elacridar or tariquidar. YHO-13177 exhibits no functional inhibition of P-gp or MRP1 in validated cellular assays [1], enabling unambiguous attribution of observed effects to BCRP blockade. This selectivity is critical for studies dissecting the individual contributions of ABC transporters to multidrug resistance or drug disposition.

Targeting Cancer Stem/Initiating-Like Side Population (SP) Cells in Combination Chemotherapy

For research programs focused on eliminating chemoresistant cancer stem/initiating cells, YHO-13351 provides a validated tool. It has been shown to sensitize BCRP-expressing SP cells derived from HeLa cervical carcinoma to irinotecan, reducing SP cell enrichment in tumors following treatment [1]. This application scenario is particularly relevant for studies aiming to prevent tumor relapse or acquired resistance.

Comparative Benchmarking of Novel BCRP Inhibitors Against a Well-Characterized Prodrug

YHO-13351 serves as a benchmark prodrug for comparative studies due to its extensive characterization across multiple in vitro and in vivo models. Quantitative data exist for direct comparison with Ko143 in SN-38-resistant gastric cancer cells (NCI-N87-S120) [1] and with fumitremorgin C (FTC) in mitoxantrone-resistant lung cancer cells [2]. These head-to-head datasets enable researchers to contextualize the potency and efficacy of novel BCRP inhibitors within a well-defined reference framework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for YHO-13351

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.